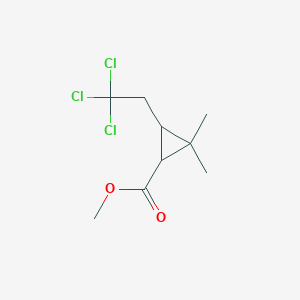

Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major

Cat. No. B8374886

M. Wt: 259.6 g/mol

InChI Key: YCUDCHKDRGFXPX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04740612

Procedure details

To 250 ml of methanol solution containing 36 g of sodium hydroxide were added 26.8 g of 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropyl methyl ketone (purity: 97.9%, cis/trans ratio: 91.5/8.5) under cooling with ice, and then 27.6 g of chlorine gas were absorbed from the surface of the solution for 100 minutes and stirred for 30 minutes. Then 25.2 g of sodium sulfite (7 hydrate) and 200 ml of water were added and the mixture was stirred for 30 minutes to decompose excess hypochlorite. Then the reaction mixture was made acidic with conc. hydrochloric acid. After separating lower organic layer deposited, water layer was subjected to extraction with ether, and the ether layer was mixed with the separated organic layer and washed with sodium bicarbonate aqueous solution and a saturated sodium chloride aqueous solution. After distilling off the ether, vacuum distillation was carried out to obtain 8.3 g of methyl 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropanecarboxylate, b.p. 77°-86° C./0.4 mmHg, cis/trans ratio 88/12, purity 87.8%, yield 26.3% and 15 g of 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropanecarboxylic acid, b.p. 104°-120° C./0.4 mmHg, cis/trans ratio 82.8/17.2, purity 91.8%, yield 52.0%. Further, the sodium bicarbonate aqueous wash solution was acidified to obtain 1.4 g of 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropanecarboxylic acid.

Name

2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropyl methyl ketone

Quantity

26.8 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].C[C:4]([CH:6]1[CH:8]([CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])[C:7]1([CH3:15])[CH3:14])=[O:5].[CH3:16]O>>[CH3:14][C:7]1([CH3:15])[CH:8]([CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])[CH:6]1[C:4]([O:5][CH3:16])=[O:1].[CH3:14][C:7]1([CH3:15])[CH:8]([CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])[CH:6]1[C:4]([OH:5])=[O:1] |f:0.1|

|

Inputs

Step One

|

Name

|

2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropyl methyl ketone

|

|

Quantity

|

26.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1C(C1CC(Cl)(Cl)Cl)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

36 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under cooling with ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

27.6 g of chlorine gas were absorbed from the surface of the solution for 100 minutes

|

|

Duration

|

100 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then 25.2 g of sodium sulfite (7 hydrate) and 200 ml of water were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separating lower organic layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

water layer was subjected to extraction with ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the ether layer was mixed with the separated organic layer

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with sodium bicarbonate aqueous solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After distilling off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ether, vacuum distillation

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(C(C1CC(Cl)(Cl)Cl)C(=O)OC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.3 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(C(C1CC(Cl)(Cl)Cl)C(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |